4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile
Description
Systematic Nomenclature and Structural Characterization
The compound’s IUPAC name, 4-methyl-2-(3-methylphenyl)-3-oxopentanenitrile , precisely defines its molecular architecture. Breaking down the nomenclature:
- 4-methylpentanenitrile : Indicates a five-carbon chain (pentane) with a nitrile group at position 1 and a methyl group at position 4.
- 2-(3-methylphenyl) : A 3-methyl-substituted phenyl ring attached to the second carbon of the pentanenitrile backbone.
- 3-oxo : A ketone functional group at position 3.
The molecular formula, C₁₃H₁₅NO , reflects a molecular weight of 201.27 g/mol . Structurally, the molecule features a central pentanenitrile chain with a ketone at C3 and a 3-methylphenyl substituent at C2 (Figure 1). The nitrile group’s electron-withdrawing nature and the ketone’s electrophilic character create a reactive scaffold amenable to cycloadditions and nucleophilic attacks .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 188882-24-8 | |
| Molecular Formula | C₁₃H₁₅NO | |
| Molecular Weight | 201.27 g/mol | |
| Functional Groups | Nitrile, Ketone, Aryl Substituent |
Historical Context of Nitrile-Ketone Hybrid Molecules
Nitrile-ketone hybrids have long intrigued chemists due to their dual reactivity profiles. Early synthetic efforts focused on isolating such compounds via oxidation of allylic alcohols or cyanohydrins. For instance, methyl 2-oxobut-3-enoate—a related α,β-unsaturated ketone—was first synthesized in 2021 through Dess-Martin periodinane oxidation of methyl vinyl glycolate, demonstrating the viability of mild oxidizing agents for ketone formation .
The integration of nitriles into ketone-bearing frameworks gained momentum in the late 20th century, driven by their utility in heterocyclic synthesis. For example, 4-methyl-2-(4-methylphenoxy)-3-oxopentanenitrile (PubChem CID: 15114870) exemplifies structural analogs where aryl ether linkages modulate electronic properties . These developments laid the groundwork for exploring substituted variants like this compound, which leverages steric and electronic effects from its 3-methylphenyl group to enhance stability and regioselectivity in reactions .
Table 2: Evolution of Nitrile-Ketone Hybrid Synthesis
Position Within Contemporary Organic Chemistry Research
In modern research, this compound is valued for its role in Diels-Alder reactions and cycloadditions . The ketone group acts as a dienophile, engaging with 1,3-dienes to form six-membered cyclohexene derivatives—a process critical in natural product synthesis . Recent studies highlight its participation in one-pot syntheses , where sequential oxidation and cycloaddition steps streamline the production of complex architectures (Figure 2) .
Challenges persist in stabilizing such nitrile-ketone hybrids against dimerization. For instance, methyl 2-oxobut-3-enoate dimerizes at room temperature via a hetero-Diels-Alder mechanism, necessitating low-temperature storage (−18°C) to preserve monomeric reactivity . These insights inform strategies for handling this compound, where steric hindrance from the 3-methylphenyl group may mitigate undesired side reactions .
Current investigations also explore substituent effects on reactivity. Comparative analyses with analogs like 4-methyl-2-(4-methylphenoxy)-3-oxopentanenitrile reveal that para-substituted aryl groups reduce electron density at the ketone, slowing dimerization but potentially hindering dienophile activity . Such structure-activity relationships guide the design of tailored nitrile-ketone hybrids for specific synthetic applications.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-methyl-2-(3-methylphenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C13H15NO/c1-9(2)13(15)12(8-14)11-6-4-5-10(3)7-11/h4-7,9,12H,1-3H3 |
InChI Key |
OOKJTNKCIZRJEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C#N)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
This method is widely used for synthesizing compounds with similar structures. It involves the reaction of an aldehyde or ketone with a nitrile in the presence of a base, typically in organic solvents like ethanol or methanol.
- Solvent: Ethanol or methanol
- Temperature: Room temperature or slightly elevated
- Base: A strong base such as sodium hydroxide or potassium hydroxide
Continuous Flow Processes
In industrial settings, continuous flow processes may be employed for improved efficiency. These processes allow for better control over reaction conditions and can increase yield and purity.
- Efficiency: Higher throughput compared to batch processes
- Control: Better control over temperature and reaction time
- Safety: Reduced risk of accidents due to smaller reaction volumes
Chemical Reactions Involving this compound
This compound can participate in various chemical reactions, including:
- Hydrolysis: Conversion of the nitrile group to a carboxylic acid
- Reduction: Reduction of the ketone group to an alcohol
- Nucleophilic Addition: Addition of nucleophiles to the ketone group
- Hydrolysis: Sodium hydroxide or hydrochloric acid
- Reduction: Sodium borohydride or lithium aluminum hydride
- Nucleophilic Addition: Grignard reagents or hydrazine
Applications
This compound finds applications in several fields, including:
- Medicinal Chemistry: Potential biological activities make it a candidate for drug development
- Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted nitriles and amides.
Scientific Research Applications
4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The ketone group may also participate in nucleophilic addition reactions, further modulating its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key features of 4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile with two structurally related nitriles identified in the evidence:
Key Observations:
Structural Complexity : The target compound is simpler, lacking heterocyclic or halogenated substituents. This may enhance its stability and suitability as a synthetic intermediate.
Functional Groups: All three compounds share a nitrile group, but the presence of bromine and thiazole in the second compound and chlorine and diazenyl in the third introduces distinct electronic effects. These groups likely increase reactivity toward nucleophilic substitution or coupling reactions .
Physicochemical Properties (Theoretical)
While experimental data (e.g., melting points, solubility) are absent in the evidence, theoretical comparisons can be inferred:
- Molecular Weight: The target compound has the lowest molecular weight (201.26 g/mol), suggesting higher volatility and possibly better solubility in non-polar solvents compared to the others.
- Polarity : The bromine and chlorine atoms in the latter compounds increase polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO).
Biological Activity
4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile is a chemical compound notable for its unique structural characteristics, which include a pentanenitrile backbone and a ketone functional group. Its molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features:
- A methyl group at the 4-position of the pentanenitrile.
- A 3-methylphenyl group at the 2-position.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential applications, particularly in antimicrobial and anticancer therapies. The following sections summarize key findings from relevant studies.
Antimicrobial Properties
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have demonstrated efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of critical enzymes necessary for bacterial survival.
| Compound | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| This compound | C. albicans | 8 |
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study: In Vitro Analysis
A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells:
- Cell Viability Assay: The compound reduced cell viability by approximately 70% at a concentration of 10 µM.
- Apoptosis Detection: Flow cytometry analysis indicated an increase in early apoptotic cells by 40% after treatment.
The biological effects of this compound are thought to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cell survival, such as those in the glycolytic pathway.
- Receptor Modulation: It may also act on various receptors, modulating signaling pathways that control cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound X | Structure X | Moderate antimicrobial activity |
| Compound Y | Structure Y | High anticancer activity |
| This compound | Current Structure | Notable antimicrobial and anticancer activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
